Cas no 2490426-53-2 ((4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol)

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol is a structurally unique spirocyclic compound featuring fused oxabicyclo and cyclobutane rings with an amino and hydroxymethyl functional group. Its rigid, three-dimensional architecture enhances binding selectivity in medicinal chemistry applications, particularly for targeting challenging biological receptors. The presence of both amino and alcohol moieties allows for versatile derivatization, facilitating its use as a key intermediate in drug discovery. The strained spirocyclic framework may contribute to improved metabolic stability and bioavailability in pharmaceutical candidates. This compound is of interest in the development of novel therapeutics, especially for CNS disorders, due to its potential to cross the blood-brain barrier. Its synthetic complexity underscores its value in exploratory research.
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol structure
2490426-53-2 structure
商品名:(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol
CAS番号:2490426-53-2
MF:C9H15NO2
メガワット:169.220902681351
CID:5801283
PubChem ID:137943399

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol 化学的及び物理的性質

名前と識別子

    • (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol
    • EN300-39870166
    • {1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutan]-4-yl}methanol
    • {1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-4-yl}methanol
    • 2490426-53-2
    • EN300-6512861
    • インチ: 1S/C9H15NO2/c10-8-4-7(5-8,6-11)12-9(8)2-1-3-9/h11H,1-6,10H2
    • InChIKey: XNLDCFBYEIQKAO-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CO)CC(C2)(C21CCC2)N

計算された属性

  • せいみつぶんしりょう: 169.110278721g/mol
  • どういたいしつりょう: 169.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.8

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6512861-1.0g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-4-yl}methanol
2490426-53-2 95.0%
1.0g
$2035.0 2025-03-14
Enamine
EN300-39870166-0.1g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutan]-4-yl}methanol
2490426-53-2
0.1g
$1791.0 2023-07-10
Enamine
EN300-6512861-0.25g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-4-yl}methanol
2490426-53-2 95.0%
0.25g
$1008.0 2025-03-14
Aaron
AR02AITM-5g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-4-yl}methanol
2490426-53-2 95%
5g
$8138.00 2023-12-15
Enamine
EN300-6512861-5.0g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-4-yl}methanol
2490426-53-2 95.0%
5.0g
$5900.0 2025-03-14
Enamine
EN300-6512861-2.5g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-4-yl}methanol
2490426-53-2 95.0%
2.5g
$3988.0 2025-03-14
Enamine
EN300-39870166-1.0g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutan]-4-yl}methanol
2490426-53-2
1.0g
$2035.0 2023-07-10
Enamine
EN300-6512861-0.1g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-4-yl}methanol
2490426-53-2 95.0%
0.1g
$706.0 2025-03-14
Enamine
EN300-39870166-0.5g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutan]-4-yl}methanol
2490426-53-2
0.5g
$1954.0 2023-07-10
Enamine
EN300-6512861-10.0g
{1-amino-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-4-yl}methanol
2490426-53-2 95.0%
10.0g
$8749.0 2025-03-14

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol 関連文献

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanolに関する追加情報

Introduction to (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol and Its Significance in Modern Chemical Research

Compound with the CAS number 2490426-53-2 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically the (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol, presents a unique framework that has opened up new avenues for exploration in drug discovery and molecular design.

The spirocyclic core of this molecule, characterized by its intricate bicyclic system, offers a platform for diverse chemical modifications and functionalizations. This structural motif has been increasingly recognized for its potential in developing novel bioactive compounds due to its ability to mimic natural products and exhibit distinct pharmacological properties.

In recent years, there has been a surge in research focusing on spirocyclic compounds due to their remarkable biological activities. The presence of both amino and hydroxyl functional groups in the (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol moiety provides a rich scaffold for further derivatization, enabling the synthesis of a wide array of derivatives with tailored properties.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapeutics. The spirocyclic structure can be engineered to interact selectively with biological targets, making it an attractive candidate for drug design. For instance, studies have shown that spirocyclic compounds can exhibit enhanced binding affinity and selectivity towards enzymes and receptors involved in various disease pathways.

The versatility of the (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol framework has also led to its exploration in the field of catalysis. Researchers have leveraged its unique structural features to develop novel catalysts that can facilitate complex organic transformations under mild conditions. This has significant implications for green chemistry and sustainable manufacturing processes.

Moreover, the compound's ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry. Its reactivity allows for the construction of more complex molecules, which can be further functionalized to produce high-value chemicals and pharmaceuticals. This underscores its importance as a building block in modern synthetic strategies.

The latest advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives with improved pharmacokinetic profiles.

In conclusion, the compound with CAS number 2490426-53-2, specifically the (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol, represents a significant advancement in chemical research. Its unique structural features and versatile reactivity make it a promising candidate for drug discovery, catalysis, and synthetic applications. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in shaping the future of chemical biology and pharmaceutical innovation.

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